3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-
Overview
Description
3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel- is a complex organic compound with a molecular weight of 255.31 g/mol[_{{{CITATION{{{1{3-cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084558?context=bbe). It is characterized by a cyclohexene ring with a carboxylic acid group at the first position and a methyl ester group at the carboxylic acid end, along with a tert-butoxycarbonyl (Boc) protected amino group at the sixth position[{{{CITATION{{{_1{3-cyclohexene-1-carboxylic acid, 6-[(1,1-dimethylethoxy)carbonyl]amino ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Starting from Cyclohexene: : Cyclohexene can be oxidized to cyclohexene-1-carboxylic acid, which is then esterified to form the methyl ester.
Amination and Protection: : The amino group can be introduced through amination reactions, followed by protection using Boc-anhydride to form the tert-butoxycarbonyl protected amino group[_{{{CITATION{{{1{3-cyclohexene-1-carboxylic acid, 6-[(1,1-dimethylethoxy)carbonyl]amino ...[{{{CITATION{{{_2{3-Cyclohexene-1-carboxylic acid - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=4771-80-6).
Stereochemistry Control: : The stereochemistry at the 1R,6R positions can be controlled using chiral catalysts or starting materials to ensure the desired configuration[_{{{CITATION{{{_1{3-cyclohexene-1-carboxylic acid, 6-[(1,1-dimethylethoxy)carbonyl]amino ....
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, often using continuous flow reactors to ensure consistency and efficiency. The process includes careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the cyclohexene ring to a more oxidized state, such as cyclohexane-1,2-dione.
Reduction: : Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: : Substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Boc deprotection can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: : Cyclohexane-1,2-dione.
Reduction: : Cyclohexene-1-carboxylic acid methyl ester.
Substitution: : Various amino-functionalized derivatives depending on the substituent used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : It can be used as a building block in the synthesis of biologically active compounds.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
This compound is unique due to its specific stereochemistry and functional groups. Similar compounds include:
3-Cyclohexene-1-carboxylic acid: : Lacks the Boc-protected amino group.
Cyclohexene-1-carboxylic acid methyl ester: : Lacks the Boc-protected amino group and the stereochemistry control.
Other Boc-protected amino acids: : May have different ring structures or substituents.
Properties
IUPAC Name |
methyl (1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDCDXFSTUXMB-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@H]1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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